molecular formula C17H20N2O3 B5792075 3,4-diethoxy-N-(4-pyridinylmethyl)benzamide

3,4-diethoxy-N-(4-pyridinylmethyl)benzamide

Cat. No.: B5792075
M. Wt: 300.35 g/mol
InChI Key: ANGUAEGPAMZSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(4-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.14739250 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-diethoxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-21-15-6-5-14(11-16(15)22-4-2)17(20)19-12-13-7-9-18-10-8-13/h5-11H,3-4,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGUAEGPAMZSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-diethoxy-N-(4-pyridinylmethyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of diethoxy and pyridinylmethyl substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a benzamide core with ethoxy groups at the 3 and 4 positions and a pyridinylmethyl group attached to the nitrogen atom.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory activity. It has been observed to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases. The inhibition of specific enzymes involved in the inflammatory response may contribute to these effects.

Anticancer Properties

Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro assays have revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound's ability to target specific molecular pathways associated with tumor growth makes it a candidate for further development as an anticancer agent.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various benzamide derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Mechanism : A recent study investigated the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The results indicated a significant reduction in TNF-α and IL-6 levels upon treatment with this compound .
  • Cytotoxicity in Cancer Cells : In a study assessing cytotoxic effects on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at 15 µM .

Data Table: Biological Activities

Activity TypeAssay TypeResultReference
AntimicrobialMIC against S. aureus32 µg/mL
Anti-inflammatoryCytokine production assayReduced TNF-α and IL-6
AnticancerMCF-7 cell viabilityIC50 = 15 µM

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